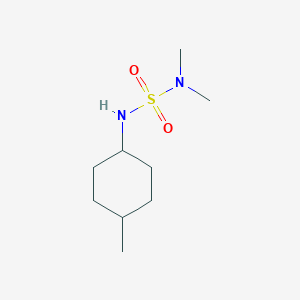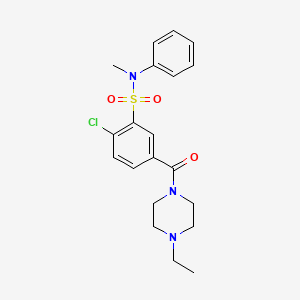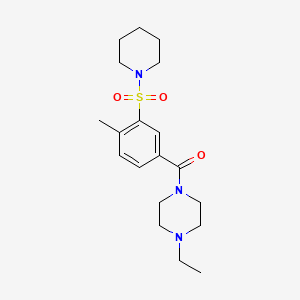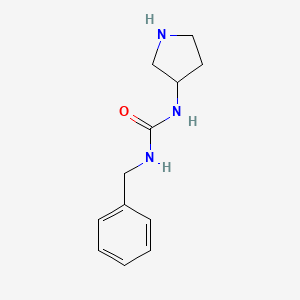![molecular formula C22H18ClN3O4S B7465006 N-[(E)-1-(2-chlorophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide](/img/structure/B7465006.png)
N-[(E)-1-(2-chlorophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(E)-1-(2-chlorophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide, commonly known as Sulfasalazine, is a chemical compound that has been widely used in the field of medicine for its anti-inflammatory properties. It is primarily used in the treatment of inflammatory bowel disease (IBD), rheumatoid arthritis, and other autoimmune disorders.
作用机制
Sulfasalazine exerts its anti-inflammatory effects by inhibiting the production of prostaglandins and leukotrienes, which are known to be involved in the inflammatory response. It also inhibits the production of reactive oxygen species (ROS) and cytokines, which play a crucial role in the progression of inflammatory disorders.
Biochemical and Physiological Effects:
Sulfasalazine has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). It also reduces the production of ROS and inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is a key regulator of the inflammatory response.
实验室实验的优点和局限性
Sulfasalazine has several advantages in laboratory experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well understood. However, it also has some limitations. It can be toxic at high concentrations, and its effects can be variable depending on the cell type being studied.
未来方向
Sulfasalazine has shown promise in the treatment of various inflammatory disorders, and future research should focus on its potential use in other autoimmune disorders. It may also be beneficial to investigate the use of sulfasalazine in combination with other anti-inflammatory drugs to enhance its effectiveness. Additionally, further research is needed to understand the long-term effects of sulfasalazine use and to develop new formulations that minimize its side effects.
In conclusion, Sulfasalazine is a chemical compound that has been widely used in the field of medicine for its anti-inflammatory properties. It has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Its potential use in the treatment of various inflammatory disorders makes it an important compound for future research and development.
合成方法
Sulfasalazine is synthesized by the reaction of 5-aminosalicylic acid (5-ASA) with sulfapyridine. The reaction is carried out in the presence of a catalyst such as sodium hydroxide, and the resulting product is purified by recrystallization.
科学研究应用
Sulfasalazine has been extensively studied for its anti-inflammatory properties and has been found to be effective in the treatment of various inflammatory disorders. It has been used in the treatment of N-[(E)-1-(2-chlorophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide, rheumatoid arthritis, and psoriatic arthritis. In addition, it has also been found to be effective in the treatment of other autoimmune disorders such as ankylosing spondylitis, juvenile idiopathic arthritis, and systemic lupus erythematosus.
属性
IUPAC Name |
N-[(E)-1-(2-chlorophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O4S/c23-19-9-5-4-8-16(19)14-20(26-21(27)15-6-2-1-3-7-15)22(28)25-17-10-12-18(13-11-17)31(24,29)30/h1-14H,(H,25,28)(H,26,27)(H2,24,29,30)/b20-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVTZESDFSUVJS-XSFVSMFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2Cl)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CC=C2Cl)/C(=O)NC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(E)-1-(2-chlorophenyl)-3-oxo-3-(4-sulfamoylanilino)prop-1-en-2-yl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-(4-phenylpiperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7464976.png)
![2-(2-chlorophenyl)sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B7464987.png)

![2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(1H-1,2,4-triazol-5-yl)benzamide](/img/structure/B7464991.png)

![N-benzyl-2-[[3-[2-(benzylamino)-2-oxoethyl]-6-methoxy-1,3-benzothiazol-2-ylidene]amino]acetamide](/img/structure/B7465001.png)
![6-Ethyl-3-[(3-methyl-1,2-oxazol-5-yl)methyl]thieno[2,3-d]pyrimidin-4-one](/img/structure/B7465012.png)
![{(benzylamino)[3-(biphenyl-4-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}phosphonic acid](/img/structure/B7465020.png)
![3-(4-Ethylphenyl)-2-[2-(3-methylpiperidin-1-yl)-2-oxoethyl]sulfanylquinazolin-4-one](/img/structure/B7465021.png)